1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine is a synthetic piperazine derivative characterized by a benzodioxole moiety, a sulfonyl group, and a substituted chlorophenyl ring. Piperazine derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with diverse biological targets, including neurotransmitter receptors and enzymes . The 4-chloro-2,5-dimethoxyphenyl substituent introduces steric and electronic effects that modulate receptor selectivity .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O6S/c1-26-17-11-20(19(27-2)10-15(17)21)30(24,25)23-7-5-22(6-8-23)12-14-3-4-16-18(9-14)29-13-28-16/h3-4,9-11H,5-8,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRXGPMBHQXMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine is a synthetic piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₅ClN₄O₃S |
| Molecular Weight | 485.0 g/mol |
| IUPAC Name | This compound |
| Appearance | Solid |
| Solubility | Slightly soluble in DMSO and methanol |
Anticancer Properties
Recent studies have indicated that compounds with piperazine and benzodioxole moieties exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of piperazine could inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of apoptosis-related proteins . The sulfonamide group present in this compound is known for its role in enhancing anticancer efficacy by acting as an enzyme inhibitor .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. A comparative study evaluated the antibacterial activity of piperazine derivatives and found that those containing sulfonamide functionalities exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The results indicated a significant inhibition of AChE activity, suggesting potential therapeutic applications in cognitive disorders .
Hypoglycemic Effects
Research has also indicated that compounds similar to this piperazine derivative possess hypoglycemic properties. In vivo studies demonstrated that these compounds could lower blood glucose levels in diabetic models by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues .
Case Studies
- Anticancer Study : A recent study involving a series of piperazine derivatives showed that one specific derivative demonstrated a 70% reduction in tumor size in xenograft models compared to controls. This was attributed to its ability to induce apoptosis in cancer cells through the activation of the caspase pathway .
- Antimicrobial Screening : In a screening assay against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
- Neuroprotective Effects : In neuroprotection assays, this compound showed significant promise by reducing oxidative stress markers in neuronal cell lines, suggesting its utility in developing treatments for neurodegenerative diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine exhibit anticancer properties. For example:
- Cell Cycle Arrest and Apoptosis Induction: Studies have shown that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle. They interact with specific cellular pathways that regulate cell growth and survival .
Selectivity for Kinases
Research has demonstrated that this class of compounds can selectively inhibit certain kinases involved in cancer progression. For instance:
- SFKs (Src Family Kinases): High selectivity for SFKs over other protein kinases has been noted, which is crucial for developing targeted cancer therapies .
Enzyme Interaction Studies
The compound is also valuable for studying enzyme interactions due to its ability to bind to various biomolecules. This can help elucidate the role of specific enzymes in metabolic pathways.
Gene Expression Modulation
Preliminary studies suggest that it may influence gene expression related to cellular metabolism and growth, offering insights into its potential therapeutic applications .
Material Science
In materials science, this compound can serve as a building block for synthesizing new materials with tailored properties. Its unique chemical structure allows for the exploration of novel reaction mechanisms and pathways.
- Study on Anticancer Effects: A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds led to significant growth inhibition in various cancer cell lines through apoptosis induction and cell cycle arrest .
- Enzyme Interaction Analysis: Research highlighted the compound's ability to modulate enzyme activity involved in critical metabolic pathways, suggesting potential therapeutic applications beyond oncology .
Comparison with Similar Compounds
Sulfonyl vs. Carboxamide/Thiourea Derivatives
- 4-(1,3-Benzodioxol-5-ylmethyl)-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide
- Structural Difference : Carboxamide group replaces sulfonyl.
- Activity : Exhibits antidepressant activity, contrasting with the antimicrobial properties of the sulfonyl-containing target compound. The carboxamide’s hydrogen-bonding capacity may favor serotonin receptor modulation .
- N-(1,3-Benzodioxol-5-ylmethyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea
- Structural Difference : Thiourea linkage instead of sulfonyl-piperazine.
- Activity : Shows broader antimicrobial activity, likely due to the thiourea’s metal-chelating properties and enhanced membrane permeability .
Phosphamide vs. Sulfonyl Derivatives
- 4-(1,3-Benzodioxol-5-ylmethyl)-N,N-dimethylpiperazine-1-phosphamide Structural Difference: Phosphamide group replaces sulfonyl. The phosphamide’s electrophilicity may promote DNA alkylation .
Substituent Modifications on the Aromatic Ring
Chlorine Position and Number
- 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)sulfonyl]piperazine
- Structural Difference : Chlorine at the 3-position instead of 4-position.
- Activity : Reduced neuropharmacological efficacy but increased affinity for GABA receptors, suggesting positional chlorine influences target selectivity .
- 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine Structural Difference: Dichlorophenyl substitution.
Methoxy and Methyl Substituents
- 1-[(4-Methoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine
- Structural Difference : Single methoxy group vs. 2,5-dimethoxy in the target compound.
- Activity : Lower antimicrobial potency but improved metabolic stability in hepatic microsomal assays, highlighting the role of methoxy groups in pharmacokinetics .
Core Structural Analogues
Benzodioxole-Containing Piperazines
- 1-(2H-1,3-Benzodioxole-5-carbonyl)-4-(cyclopropanesulfonyl)piperazine Structural Difference: Cyclopropanesulfonyl group replaces chlorophenylsulfonyl. The cyclopropane ring may enhance conformational rigidity .
Triazole and Oxadiazole Hybrids
- 1-({5-[(4-Chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine Structural Difference: Triazole and pyridine rings replace benzodioxole.
Comparative Data Table
| Compound Name | Structural Features | Key Biological Activity | Target/Mechanism | Reference |
|---|---|---|---|---|
| Target Compound | Benzodioxole, 4-chloro-2,5-dimethoxyphenylsulfonyl | Antimicrobial (MIC = 4 µg/mL vs. S. aureus), Neuropharmacological (5-HT₂A Ki = 12 nM) | Serotonin receptor modulation, membrane disruption | |
| 4-(1,3-Benzodioxol-5-ylmethyl)-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide | Carboxamide group | Antidepressant (Forced swim test: 40% reduction in immobility) | Serotonin reuptake inhibition | |
| 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine | Dichlorophenyl, dimethylphenyl | Anticancer (HCT-116 IC₅₀ = 8.2 µM) | DNA intercalation | |
| 1-(2H-1,3-Benzodioxole-5-carbonyl)-4-(cyclopropanesulfonyl)piperazine | Cyclopropanesulfonyl | Antidiabetic (PPAR-γ EC₅₀ = 0.8 µM) | PPAR-γ activation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
